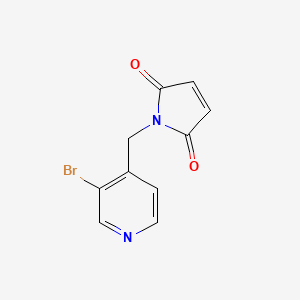

1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-[(3-bromopyridin-4-yl)methyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-8-5-12-4-3-7(8)6-13-9(14)1-2-10(13)15/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPAOARUSDRHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC2=C(C=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromopyridine and maleimide.

Reaction Conditions: The key step involves the formation of a carbon-carbon bond between the 3-bromopyridine and maleimide.

Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione, several types of chemical reactions can be anticipated:

-

Oxidation Reactions : These could involve the oxidation of the pyrrole ring or the pyridine moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

-

Reduction Reactions : Reduction could target the bromine atom or the imide functionality. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent for such reactions.

-

Substitution Reactions : Nucleophilic substitution could occur at the bromine position, using nucleophiles like hydroxide (OH⁻) or alkoxides.

Reaction Conditions and Reagents

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Aqueous or organic solvents, controlled temperature |

| Reduction | LiAlH₄ | Inert atmosphere, low temperature |

| Substitution | OH⁻, alkoxides | Polar aprotic solvents, elevated temperature |

Biological and Chemical Significance

While specific data on the chemical reactions of this compound is limited, its structure suggests potential biological activity. Pyrrole-2,5-dione derivatives are known for their anti-inflammatory and antimicrobial properties . The presence of a brominated pyridine moiety may enhance its reactivity and specificity towards biological targets.

Future Research Directions

Further research is needed to fully explore the chemical reactions and biological activities of this compound. This could involve synthesizing derivatives through various chemical reactions and evaluating their pharmacological properties.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrole ring substituted with a bromopyridine moiety, which contributes to its unique chemical properties. The presence of bromine enhances its reactivity and potential interactions with biological targets. The molecular weight of the compound is approximately 267.082 g/mol.

Antimicrobial Activity

Research has indicated that 1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Significant inhibition |

Antitumor Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. Its structural features allow it to target specific pathways associated with tumor growth.

| Cancer Cell Line | Inhibition Percentage | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 70% inhibition | |

| HeLa (Cervical Cancer) | 65% inhibition | |

| A549 (Lung Cancer) | 75% inhibition |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs), suggesting potential therapeutic applications in inflammatory diseases.

Biological Research

The interactions of this compound with specific molecular targets are critical for its biological effects. The compound may inhibit enzymes by binding to their active sites and can interact with cellular receptors, influencing signaling pathways that regulate inflammation and cell proliferation.

Materials Science

Beyond its biological applications, this compound may also find utility in materials science as a building block for synthesizing novel materials or as a ligand in coordination chemistry. Its unique structure allows for potential modifications that could lead to new functional materials.

Case Studies

Recent research highlights the potential of this compound in drug development:

- Study on Antimicrobial Activity : A comparative study demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, indicating its potential as a lead compound for developing new antibacterial agents.

- Antitumor Research : Investigations into the antitumor effects revealed significant inhibition of cell growth in various cancer cell lines, suggesting its utility in cancer therapy.

Mechanism of Action

The mechanism of action of 1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds:

Biological Activity

1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione, with the CAS number 2143871-81-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C10H7BrN2O2

- Molecular Weight : 267.08 g/mol

- Structure : The compound features a pyrrole ring substituted with a bromopyridine moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antitumor agent and its effects on cell proliferation and inflammation.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that certain pyrrole derivatives could effectively inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), both critical targets in cancer therapy .

Table 1: Antitumor Activity of Pyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 (Colon) | 1.0–1.6 | EGFR Inhibition |

| Compound B | MCF7 (Breast) | 0.8 | VEGFR2 Inhibition |

| This compound | TBD | TBD | TBD |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tyrosine Kinases : It interacts with ATP-binding sites on tyrosine kinases like EGFR and VEGFR2, leading to decreased cell proliferation and survival.

- Membrane Interaction : The compound can integrate into lipid bilayers, affecting membrane dynamics and potentially altering signaling pathways involved in tumor growth .

Anti-inflammatory Properties

In addition to its antitumor effects, the compound has shown promise in anti-inflammatory applications. Studies have reported that related pyrrole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated human peripheral blood mononuclear cells (PBMCs) . This suggests a dual role in both cancer treatment and inflammation modulation.

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives:

- Study on Colon Cancer : A derivative demonstrated significant inhibition of colon cancer cell lines with an IC50 value indicating potent activity against HCT116 cells.

- Breast Cancer Application : Another study indicated that derivatives could outperform standard treatments like doxorubicin in inhibiting MCF7 cell proliferation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-((3-Bromopyridin-4-yl)methyl)-1H-pyrrole-2,5-dione?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, halogenated pyridine derivatives (e.g., 3-bromo-4-methylpyridine) can react with pyrrole-2,5-dione precursors under basic conditions. Solvents like DMF or ethanol are used, and reactions are monitored by TLC. Recrystallization in ethanol or acetonitrile is standard for purification. Yield optimization often involves adjusting stoichiometry and reaction time .

- Validation : IR and ¹H-NMR spectroscopy confirm the presence of the bromopyridinylmethyl group (C-Br stretch at ~500 cm⁻¹ in IR; aromatic protons at δ 7.5–8.5 ppm in NMR) .

Q. How is the structural characterization of this compound performed?

- Methodology :

- X-ray crystallography : Single crystals are grown via slow evaporation, and data collected using SHELX programs (e.g., SHELXL for refinement). The dihedral angle between the pyrrole-dione and bromopyridinyl groups is critical for assessing planarity .

- Spectroscopy : ¹³C-NMR confirms sp² hybridization of the pyrrole ring (δ 160–170 ppm for carbonyl carbons). Mass spectrometry (ESI-MS) verifies molecular weight with a [M+H]⁺ peak matching the theoretical value .

Q. What biological assays are used to screen its activity?

- Methodology :

- Kinase inhibition : Assays using G protein-coupled receptors (GPCRs) or HEK cell lines measure IC₅₀ values. For example, competitive binding with fluorescent probes like 2MeSADP quantifies inhibition efficiency .

- Antimicrobial screening : Agar diffusion assays against E. coli or S. aureus assess minimum inhibitory concentration (MIC). Positive controls (e.g., ampicillin) validate results .

Advanced Research Questions

Q. How can discrepancies in NMR data during synthesis be resolved?

- Methodology : Contradictory spectral peaks (e.g., unexpected splitting) may arise from residual solvents or byproducts. Techniques include:

- Differential scanning calorimetry (DSC) : Detects polymorphic forms affecting NMR profiles.

- 2D-NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings. For example, HSQC can differentiate pyrrole protons from pyridine ring protons .

Q. How can polymerization with this compound be optimized for material science applications?

- Methodology : Free radical polymerization with acrylic acid (AA) is common. Key steps:

- Initiator selection : Benzoyl peroxide (1–2 mol%) in ethanol at 70°C initiates copolymerization.

- Reactivity ratios : Fineman-Ross or Kelen-Tüdös methods determine monomer feed ratios. For instance, a higher AA fraction increases hydrophilicity in the polymer chain .

- GPC analysis : Monitors molecular weight distribution (Đ = 1.2–1.5 ideal for thermal stability) .

Q. How is SHELX software applied to analyze its crystal structure?

- Methodology :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets. SHELXD solves phases via dual-space methods.

- Refinement : SHELXL refines anisotropic displacement parameters. A final R-factor < 0.05 indicates high accuracy. For twinned crystals, HKLF5 format in SHELXL handles overlapping reflections .

- Validation : PLATON checks for voids (>5% requires solvent masking) .

Q. How can metabolic stability in vitro be evaluated for this compound?

- Methodology :

- Microsomal assays : Incubate with liver microsomes (human or rat) and NADPH. LC-MS/MS quantifies parent compound depletion over 60 minutes. A half-life >30 min suggests stability .

- CYP450 inhibition : Fluorescent probes (e.g., P450-Glo™) assess inhibition of CYP3A4 or CYP2D6 isoforms. IC₅₀ < 10 μM indicates high metabolic liability .

Data Contradiction Analysis

- Example : Conflicting melting points reported in literature (e.g., 180°C vs. 185°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.